molecular formula C30H34N2O6 B11015913 N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan

N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan

Cat. No.: B11015913
M. Wt: 518.6 g/mol
InChI Key: MWUYNTRLFDPBHE-VWLOTQADSA-N
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Description

N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan is a complex organic compound that combines the structural features of chromenone and tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan typically involves multiple steps. One common approach is to start with the chromenone derivative, 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl, which is then reacted with acetic anhydride to form the acetylated intermediate. This intermediate is subsequently coupled with L-tryptophan under peptide coupling conditions, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the acetylation step and large-scale peptide synthesizers for the coupling step. Purification methods such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the chromenone and acetyl moieties can be reduced to alcohols.

    Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various acylated derivatives depending on the substituent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the chromenone moiety.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Mechanism of Action

The mechanism of action of N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan involves its interaction with specific molecular targets. The chromenone moiety can interact with proteins and enzymes, potentially inhibiting their activity. The tryptophan moiety can interact with neurotransmitter receptors, influencing signaling pathways in the nervous system. The exact pathways and targets are still under investigation, but these interactions suggest potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan is unique due to the combination of the chromenone and tryptophan moieties. This dual functionality allows it to interact with a broader range of biological targets and participate in a wider variety of chemical reactions compared to similar compounds.

Properties

Molecular Formula

C30H34N2O6

Molecular Weight

518.6 g/mol

IUPAC Name

(2S)-2-[[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C30H34N2O6/c1-4-5-6-7-10-22-18(2)21-13-14-26(19(3)28(21)38-30(22)36)37-17-27(33)32-25(29(34)35)15-20-16-31-24-12-9-8-11-23(20)24/h8-9,11-14,16,25,31H,4-7,10,15,17H2,1-3H3,(H,32,33)(H,34,35)/t25-/m0/s1

InChI Key

MWUYNTRLFDPBHE-VWLOTQADSA-N

Isomeric SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)C)OC1=O)C

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)C)OC1=O)C

Origin of Product

United States

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